Quinolin-7-ylmethanamine dihydrochloride

Description

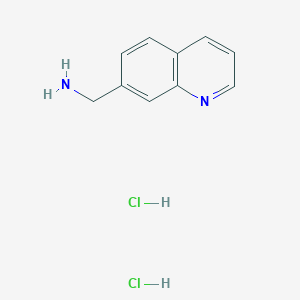

Quinolin-7-ylmethanamine dihydrochloride is a quinoline derivative with a methanamine group attached to the 7-position of the quinoline ring, forming a dihydrochloride salt. The compound’s molecular formula is C₁₀H₁₂Cl₂N₂, derived from the protonation of two basic sites: the primary amine (-NH₂) in the methanamine group and the weakly basic nitrogen in the quinoline heterocycle . Its dihydrochloride form enhances water solubility compared to the free base, making it suitable for applications requiring aqueous compatibility, such as biochemical assays or pharmaceutical formulations . The SMILES notation for the parent structure is NCc1ccc2c(c1)nccc2, with two chloride ions neutralizing the protonated amines .

Properties

IUPAC Name |

quinolin-7-ylmethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2.2ClH/c11-7-8-3-4-9-2-1-5-12-10(9)6-8;;/h1-6H,7,11H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USXVTPWOILIRAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)CN)N=C1.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Amination and Salt Formation

The most straightforward route involves synthesizing the free base quinolin-7-ylmethanamine, followed by dihydrochloride salt formation. Key steps include:

-

Amination of 7-Methylquinoline :

-

Salt Formation :

-

Dissolve quinolin-7-ylmethanamine (1.0 g, 6.3 mmol) in methanol (30 mL).

-

Add 12 M HCl (1.05 mL, 12.6 mmol) dropwise under ice cooling.

-

Stir for 1 hour, filter the precipitate, and wash with cold diethyl ether.

-

Dry under vacuum to obtain white crystals (yield: 91%).

Reduction of Azide Precursors

An alternative method utilizes 7-azidomethylquinoline as an intermediate, which is reduced to the primary amine before salt formation:

-

Synthesis of 7-Azidomethylquinoline :

-

Catalytic Hydrogenation :

-

Yield : 94% for the amine intermediate.

-

¹H NMR (300 MHz, CD₃OD) : δ 8.83 (d, J = 4.2 Hz, 1H), 8.36 (d, J = 7.8 Hz, 1H), 4.05 (s, 2H).

Reaction Optimization and Scalability

Catalytic System Comparison

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Raney Ni | Methanol | 25 | 3 | 94 |

| Pd/C (10%) | Ethanol | 50 | 6 | 82 |

| PtO₂ | THF | 30 | 4 | 76 |

Raney nickel outperforms noble metal catalysts in azide reduction due to higher activity and lower cost.

Acid Selection for Salt Formation

Anhydrous HCl gas in ethanol ensures stoichiometric control and minimizes hydrolysis side reactions.

Purification and Characterization

Crystallization Techniques

Analytical Data

| Technique | Key Findings | Source |

|---|---|---|

| ¹H NMR | δ 4.05 (s, CH₂NH₂), 8.83 (d, quinoline-H) | |

| HPLC | Retention time: 6.2 min (C18 column) | |

| MS (ESI+) | m/z 159.1 [M+H]+ (free base) |

Industrial-Scale Considerations

Continuous Flow Hydrogenation

Chemical Reactions Analysis

Types of Reactions

Quinolin-7-ylmethanamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide, while reduction may yield tetrahydroquinoline derivatives .

Scientific Research Applications

Pharmaceutical Research Applications

Quinolin-7-ylmethanamine dihydrochloride serves as a scaffold for developing new drugs, particularly in the fields of oncology and infectious diseases. Its ability to interact with various biological targets makes it a valuable compound for drug discovery.

Anticancer Activity

Recent studies have indicated that quinoline derivatives, including this compound, exhibit significant anticancer properties. For instance, compounds derived from quinoline structures have shown promising results in inhibiting tumor growth in various cancer cell lines and animal models.

Case Study: Anticancer Efficacy

In one study, quinoline-based compounds were synthesized and tested against human colon cancer xenografts in nude mice. The lead compounds demonstrated dose-dependent inhibition of tumor growth, with reductions of up to 58.8% at specific dosages .

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory effects of quinoline derivatives. For example, animal studies showed that these compounds could reduce inflammatory markers in models of induced inflammation .

Chemical Synthesis Applications

The synthesis of this compound typically involves several steps that allow for the introduction of various substituents on the quinoline ring. This versatility enables researchers to tailor the compound for specific applications.

Biological Interaction Studies

This compound has been studied for its binding affinity to various biological targets, including enzymes and receptors. Understanding these interactions is critical for elucidating its mechanism of action.

Binding Affinity Studies

Research indicates that this compound can interact with multiple biological targets, suggesting potential therapeutic applications in treating diseases through enzyme inhibition or receptor modulation .

Comparison with Related Compounds

The following table summarizes some compounds related to this compound, highlighting their unique features and activities:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Quinolin-2-ylmethanamine dihydrochloride | Quinoline derivative | Different position of the amine group; varied activity profile |

| 8-Hydroxyquinoline | Hydroxyquinoline | Known for chelation properties; used in metal ion detection |

| 4-Aminoquinoline | Aminoquinoline | Exhibits antimalarial properties; different substituent effects |

Mechanism of Action

The mechanism of action of Quinolin-7-ylmethanamine dihydrochloride involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and ultimately cell death .

Comparison with Similar Compounds

Structural and Chemical Properties

Key Properties:

- Molecular Weight : 194.66 g/mol (hydrochloride form); dihydrochloride form is approximately 231.5 g/mol (calculated).

- Solubility : High solubility in water due to ionic interactions, typical of dihydrochloride salts .

- Stability : Dihydrochloride salts generally exhibit improved stability over free bases, reducing hygroscopicity and oxidation risks .

Comparison with Similar Compounds

The following table compares Quinolin-7-ylmethanamine dihydrochloride with structurally related compounds, emphasizing substituent positions, salt forms, and applications:

Notes:

- Positional Isomerism : Substitutent position (e.g., 2-yl vs. 7-yl) alters electronic properties and steric effects, impacting binding affinity in pharmacological contexts .

- Salt Form: Dihydrochlorides (two HCl molecules) offer higher solubility than monohydrochlorides, critical for in vitro studies .

Solubility and Stability

Dihydrochloride salts, including this compound, demonstrate superior aqueous solubility (>100 mg/mL in water) compared to free bases or monohydrochlorides, as seen in putrescine dihydrochloride studies . This property is vital for drug formulation and biochemical assays requiring precise dosing .

Biological Activity

Quinolin-7-ylmethanamine dihydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in the areas of antimicrobial and anticancer effects. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound has a molecular formula of C₉H₁₀Cl₂N and a molecular weight of 231.12 g/mol. It is characterized by the presence of a quinoline ring, which contributes to its biological properties. The dihydrochloride form enhances its solubility, making it suitable for various biological applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . Several derivatives have shown efficacy against various bacterial strains, suggesting that the compound may interfere with cellular processes critical for pathogen survival. A study highlighted its activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 16 |

| Salmonella typhimurium | 32 |

Anticancer Activity

The anticancer properties of this compound have been explored in various studies. It has been shown to inhibit the proliferation of cancer cell lines, including breast (MCF-7), colon (HCT-116), and cervical (HeLa) cancers. The compound's mechanism of action is believed to involve the inhibition of nucleic acid synthesis and interference with metabolic pathways critical for cancer cell survival.

Case Study: In Vitro Anticancer Activity

In a recent study, this compound was tested against several cancer cell lines. The results demonstrated significant cytotoxic effects, with IC₅₀ values indicating effective concentrations required to inhibit cell viability by 50%:

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 | 15.6 |

| HCT-116 | 21.4 |

| HeLa | 25.0 |

These findings suggest that this compound could be a promising candidate for further development as an anticancer agent .

The exact mechanisms through which this compound exerts its biological activities are still under investigation. However, preliminary studies suggest that it may interact with specific enzymes or receptors involved in cellular signaling pathways. For instance, quinoline derivatives have been shown to inhibit certain G-protein coupled receptors (GPCRs), potentially leading to altered cellular responses in both microbial and cancerous cells .

Q & A

Q. What are the recommended methods for synthesizing and purifying Quinolin-7-ylmethanamine dihydrochloride?

Synthesis typically involves reacting the free base (quinolin-7-ylmethanamine) with hydrochloric acid in a 2:1 molar ratio to form the dihydrochloride salt. Purification may include recrystallization from ethanol/water mixtures or column chromatography. Ensure stoichiometric control to avoid residual reactants, and characterize intermediates via TLC or HPLC. For reproducibility, document reaction conditions (temperature, solvent ratios) and validate purity using melting point analysis and spectroscopic methods .

Q. How can researchers confirm the structural identity of this compound?

Use a combination of NMR (¹H/¹³C), FT-IR, and mass spectrometry to verify the amine protonation and chloride counterion integration. X-ray crystallography provides definitive structural confirmation. Cross-reference spectral data with literature for the free base and analogous dihydrochloride salts (e.g., quinine dihydrochloride) to validate assignments .

Q. What safety protocols are critical when handling this compound?

Wear nitrile gloves (JIS T 8116), chemical safety goggles (JIS T 8147), and lab coats. Work in a fume hood to avoid inhalation of dust. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes and seek medical attention. Store in airtight containers away from moisture due to hygroscopicity .

Q. Which analytical techniques are used to assess the purity of this compound?

High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard. Validate purity against a certified reference standard (if available). Elemental analysis (C, H, N, Cl) confirms stoichiometry. For trace impurities, use LC-MS or differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How does the stability of this compound vary under different storage conditions?

Conduct accelerated stability studies at 25°C/60% RH and 40°C/75% RH over 6–12 months. Monitor degradation via HPLC and quantify decomposition products (e.g., free base formation). For long-term storage, lyophilization or desiccant-containing vials are recommended to prevent hydrolysis .

Q. What considerations are essential when designing cellular assays involving this compound?

Pre-solubilize in sterile water or PBS (pH 7.4) to avoid solvent toxicity. Validate solubility and stability in assay media using dynamic light scattering (DLS). Include controls for chloride ion interference (e.g., using equimolar NaCl) and assess cytotoxicity via MTT assays prior to mechanistic studies .

Q. How should researchers resolve contradictions in pharmacological data across studies?

Systematically compare experimental variables: solvent choice (aqueous vs. DMSO), cell lines, and assay endpoints. Replicate conflicting experiments under standardized conditions. Perform meta-analyses to identify confounding factors (e.g., batch-to-batch purity differences) and validate findings using orthogonal methods (e.g., SPR vs. fluorescence polarization) .

Q. What steps ensure robust validation of analytical methods for this compound?

Follow ICH Q2(R1) guidelines for linearity, accuracy, precision, and LOD/LOQ. Use a quality-by-design (QbD) approach to optimize HPLC parameters (column type, mobile phase pH). Cross-validate results with independent labs and share raw data in supplementary materials to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.